![molecular formula C12H8F3N3O3 B6362115 2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1240569-62-3](/img/structure/B6362115.png)
2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Descripción general
Descripción
2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known as NTPE, is a novel compound with potential applications in a variety of scientific fields. NTPE is an organic compound with a molecular weight of 228.2 g/mol and is composed of a nitro group and a trifluoromethyl phenyl group. The compound has a high boiling point of 246.5 °C and a melting point of 77.5 °C. It is a colorless solid with a faint odor and is slightly soluble in water. NTPE has been studied for its unique properties, such as its ability to act as a catalyst, its potential for use as an antimicrobial agent, and its ability to bind to certain proteins.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of pyrazole triflones containing a triflyl group at the 3-position, using a similar structure to the chemical , has been shown to be effective. This process involves treatment with nitroalkenes under basic conditions, yielding pharmaceutically attractive pyrazole 3-triflones (Das et al., 2018).
- A study on the Ni(II) complex formation with a ligand derived from a similar chemical structure revealed insights into the structural characterization and Hirshfeld surface analysis (Vafazadeh et al., 2020).
- Research on hydrogen-bonded sheets and chains in compounds with a similar structure has provided valuable information on molecular-electronic structure and intermolecular interactions (Portilla et al., 2007).
Pharmaceutical Applications
- Compounds synthesized from structures related to the chemical have been explored for their potential as anti-inflammatory agents (Abdellatif et al., 2014).
- The synthesis of novel nitric oxide donor anti-inflammatory agents using similar pyrazole structures has been a subject of research, indicating potential pharmaceutical applications (Abdellatif et al., 2014).
Material Science and Chemistry
- Studies on the synthesis of chromanes via reactions involving similar chemical structures have contributed to the field of organic synthesis and material science (Korotaev et al., 2017).
- Research into the synthesis and characterization of pyrazoline compounds, based on structures akin to the compound , has implications for material science and chemistry (Delgado et al., 2020).
Propiedades
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)9-3-1-8(2-4-9)10(19)7-17-6-5-11(16-17)18(20)21/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLDEPCWTAENSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)


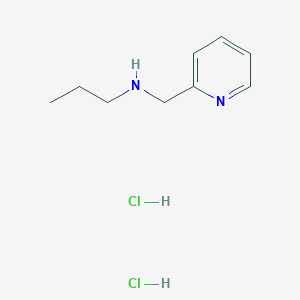
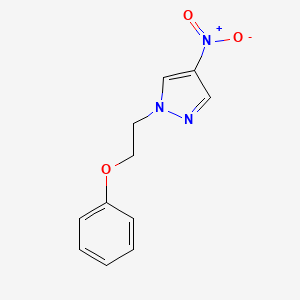
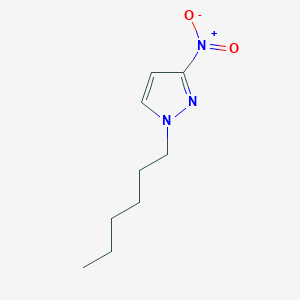
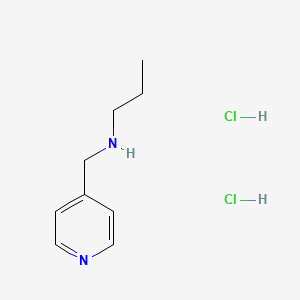
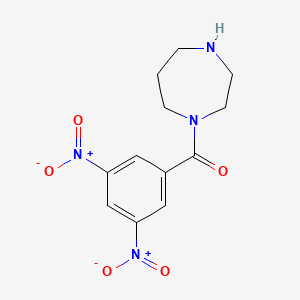
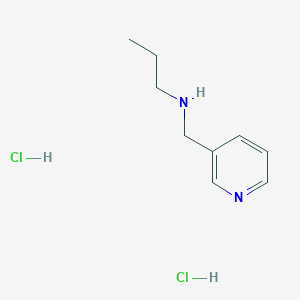
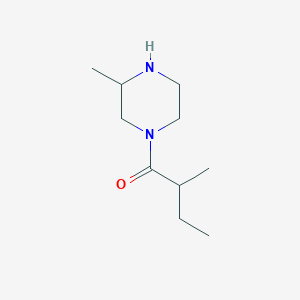
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
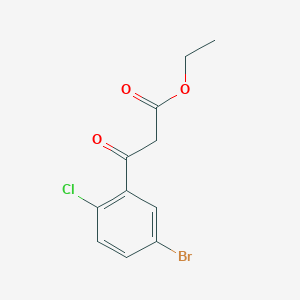
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)